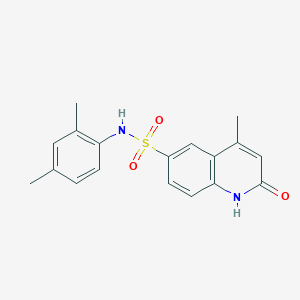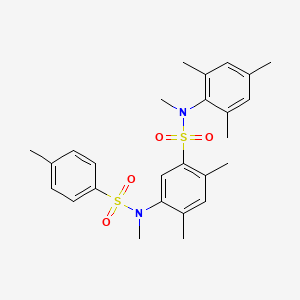
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide (4,8-DMQS) is a synthetic drug that has been developed to target specific biochemical and physiological processes. It is a derivative of the naturally occurring quinoline and has been studied extensively for its potential therapeutic uses. 4,8-DMQS is a relatively new compound and has been found to possess a number of unique properties that make it a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide has been studied extensively for its potential therapeutic uses. It has been found to possess a number of unique properties that make it a promising candidate for further research and development. For example, it has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been studied for its potential to inhibit the growth of certain types of cancer cells. Additionally, it has been found to possess anti-microbial and anti-viral activities, making it a potential candidate for the development of new drugs for the treatment of infectious diseases.
Mecanismo De Acción
The exact mechanism of action of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide is still not fully understood. However, it is believed to act by targeting specific biochemical and physiological processes. It has been found to interact with several enzymes, receptors, and other proteins that are involved in the regulation of various biological processes. For example, it has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and the receptor for advanced glycation end products (RAGE), which is involved in the regulation of cell growth and survival. Additionally, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide have been studied extensively. It has been found to have a number of beneficial effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been found to possess anti-microbial and anti-viral activities, making it a potential candidate for the development of new drugs for the treatment of infectious diseases. Additionally, it has been found to possess neuroprotective and antioxidant activities, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide in laboratory experiments has a number of advantages and limitations. On the one hand, it is a relatively new compound and has been found to possess a number of unique properties that make it a promising candidate for further research and development. Additionally, it is relatively easy to synthesize and has been found to possess a number of beneficial effects. On the other hand, it is an expensive compound and has a relatively short shelf life. Additionally, it has been found to possess a number of potential side effects, including nausea, vomiting, and dizziness.
Direcciones Futuras
Given its potential therapeutic uses, there are a number of potential future directions for the research and development of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide. These include further studies on its mechanism of action, its potential to inhibit the growth of certain types of cancer cells, and its potential to treat neurological disorders. Additionally, there is potential for the development of new drugs based on 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide for the treatment of infectious diseases. Finally, further research is needed to better understand the potential side effects of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide and to develop methods to reduce or eliminate these side effects.
Métodos De Síntesis
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a synthetic compound that can be synthesized using a variety of methods. The most common method is to start with the commercially available 2-methylphenyl-6-sulfonamide and then react it with 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline in a two-step process. First, the sulfonamide is reacted with the quinoline in a reaction catalyzed by an acid, such as sulfuric acid, to form the desired product. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to neutralize the acid and form the desired 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide.
Propiedades
IUPAC Name |
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-6-4-5-7-16(11)20-24(22,23)14-8-13(3)18-15(10-14)12(2)9-17(21)19-18/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGZKUHFLUIORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dimethyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B6485352.png)
![4-({1-[(3-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide](/img/structure/B6485370.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B6485374.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6485376.png)
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6485380.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485382.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485414.png)




![2-[2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6485442.png)
![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylbutyl)acetamide](/img/structure/B6485447.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide](/img/structure/B6485456.png)